molecular formula C18H18N2O2 B2856588 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 876887-07-9

2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2856588
CAS No.: 876887-07-9
M. Wt: 294.354
InChI Key: GYTBZLLLHZOFEC-UHFFFAOYSA-N
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Description

2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with an allyl and methoxy-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-allyl-2-methoxyphenol in the presence of a base.

    Final Coupling: The final step involves the coupling of the intermediate with a suitable allylating agent to introduce the allyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation Products: Epoxides, alcohols, or ketones.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-2-methoxyphenol: Shares the allyl and methoxy-substituted phenol structure.

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

Uniqueness

2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole is unique due to its combination of the benzimidazole core with an allyl and methoxy-substituted phenoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-6-13-9-10-16(17(11-13)21-2)22-12-18-19-14-7-4-5-8-15(14)20-18/h3-5,7-11H,1,6,12H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTBZLLLHZOFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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